Cas no 1210143-27-3 (N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide)

N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide
- VU0522213-1
- F5831-6712
- 1210143-27-3
- AKOS024520483
- N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide
- N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide
- N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide
-
- インチ: 1S/C16H21N3O3/c1-12-9-15(18-22-12)16(20)17-10-13-4-6-19(7-5-13)11-14-3-2-8-21-14/h2-3,8-9,13H,4-7,10-11H2,1H3,(H,17,20)
- InChIKey: XCWXFGVMYLEALF-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=CC(C(NCC2CCN(CC3=CC=CO3)CC2)=O)=N1
計算された属性
- せいみつぶんしりょう: 303.15829154g/mol
- どういたいしつりょう: 303.15829154g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 372
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 71.5Ų
N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5831-6712-25mg |
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide |
1210143-27-3 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F5831-6712-5μmol |
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide |
1210143-27-3 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5831-6712-20μmol |
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide |
1210143-27-3 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5831-6712-10μmol |
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide |
1210143-27-3 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5831-6712-2μmol |
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide |
1210143-27-3 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F5831-6712-15mg |
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide |
1210143-27-3 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F5831-6712-3mg |
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide |
1210143-27-3 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5831-6712-5mg |
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide |
1210143-27-3 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5831-6712-30mg |
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide |
1210143-27-3 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F5831-6712-2mg |
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide |
1210143-27-3 | 2mg |
$88.5 | 2023-09-09 |
N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide 関連文献
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamideに関する追加情報
N-{[1-(Furan-2-Yl)Methylpiperidin-4-Yl]Methyl}-5-Methyl-1,2-Oxazole-3-Carboxamide: A Comprehensive Overview
The compound with CAS No. 1210143-27-3, known as N-{[1-(furan-2-yl)methylpiperidin-4-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring, a furan moiety, and an oxazole group. The integration of these functional groups makes it a promising candidate for various applications, particularly in drug discovery and development.
N-{[1-(Furan-2-Yl)Methylpiperidin-4-Yl]Methyl}-5-Methyl-Oxazole is a derivative of the oxazole family, which is widely recognized for its versatility in chemical synthesis. The oxazole ring in this compound plays a crucial role in determining its chemical reactivity and biological activity. Recent studies have highlighted the potential of oxazole-containing compounds as inhibitors of various enzymes, making them valuable in the development of therapeutic agents.
The presence of the furan group in the molecule introduces additional electronic and steric effects, further enhancing its potential for interaction with biological targets. Furan-containing compounds are known for their ability to act as antioxidants and anti-inflammatory agents, which adds to the compound's appeal in medicinal chemistry. The piperidine ring, on the other hand, contributes to the molecule's structural rigidity and enhances its pharmacokinetic properties.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of N-{[1-(furan-2-Yl)Methylpiperidin 4-Yl]Methyl}-5-Methyl-Oxazole. Researchers have employed various strategies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the production process. These methods not only improve yield but also reduce reaction time and cost, making large-scale production more feasible.
In terms of biological activity, this compound has shown remarkable potential as a modulator of G-protein coupled receptors (GPCRs). GPCRs are critical targets in drug discovery due to their involvement in numerous physiological processes. The ability of this compound to bind selectively to GPCRs suggests its potential as a lead compound for treating conditions such as hypertension and neurodegenerative diseases.
Moreover, studies have demonstrated that N-{[1-(Furan 2 Yl)Methyl Piperidin 4 Yl]Methyl}-5-Methyloxazole exhibits significant anti-cancer activity. Preclinical trials have shown that it can induce apoptosis in various cancer cell lines while sparing normal cells, indicating its potential as an anti-cancer agent with minimal side effects.
The integration of multiple functional groups in this compound also makes it an excellent candidate for further structural modifications. By altering substituents on the furan or oxazole rings, researchers can explore a wide range of biological activities and optimize the compound's therapeutic profile.
In conclusion, N-{[1-(furan 2 Yl)Methy Piperidin 4 Yl]Methy}-5-Methyloxazol (CAS No. 1210143 27 3) represents a significant advancement in organic chemistry and pharmacology. Its unique structure, combined with its promising biological activities, positions it as a valuable tool in drug discovery and development. As research continues to uncover its full potential, this compound is likely to play a pivotal role in addressing some of the most pressing challenges in modern medicine.
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